molecular formula C10H13NO2 B1388337 (S)-6-methoxychroman-4-amine CAS No. 1018978-90-9

(S)-6-methoxychroman-4-amine

Cat. No.: B1388337
CAS No.: 1018978-90-9
M. Wt: 179.22 g/mol
InChI Key: APTWFKUWDZQXHL-VIFPVBQESA-N
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Description

(S)-6-methoxychroman-4-amine is a chiral compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-methoxychroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 6-methoxychroman.

    Amination: The key step involves introducing the amine group at the 4-position. This can be achieved through various methods, including reductive amination or nucleophilic substitution.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reaction.

    Purification: Advanced purification techniques, including crystallization and chromatography, to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-6-methoxychroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions include:

    Quinones: From oxidation reactions.

    Amine Derivatives: From reduction reactions.

    Substituted Amines: From nucleophilic substitution reactions.

Scientific Research Applications

(S)-6-methoxychroman-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-methoxychroman-4-amine: The racemic mixture of the compound.

    6-hydroxychroman-4-amine: A structurally similar compound with a hydroxyl group instead of a methoxy group.

    4-aminochroman: A simpler analog lacking the methoxy group.

Uniqueness

(S)-6-methoxychroman-4-amine is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic mixture or other analogs. The presence of the methoxy group also imparts distinct chemical properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTWFKUWDZQXHL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OCC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654673
Record name (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018978-90-9
Record name (4S)-6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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